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Compound of Interest

Compound Name: Arachidonoyl-N,N-dimethyl amide

Cat. No.: B033161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Arachidonoyl-N,N-dimethyl amide is a synthetic analog of the endogenous cannabinoid N-

arachidonoylethanolamine (anandamide, AEA). As a member of the diverse family of fatty acid

amides, its pharmacological profile is of significant interest for elucidating the structural

requirements for cannabinoid receptor interaction and for developing tools to probe the

endocannabinoid system. This document provides a comprehensive technical overview of the

pharmacological properties, known biological activities, and experimental methodologies

associated with Arachidonoyl-N,N-dimethyl amide. It is intended to serve as a detailed

resource for researchers in pharmacology, neuroscience, and drug development.

Introduction and Chemical Profile
Arachidonoyl-N,N-dimethyl amide, also known as N,N-dimethyl-5Z,8Z,11Z,14Z-

eicosatetraenamide, is a derivative of the endocannabinoid anandamide. The primary structural

difference is the substitution of the ethanolamine head group of anandamide with a non-

hydroxylated N,N-dimethyl moiety. This modification significantly alters its interaction with the

primary components of the endocannabinoid system, namely the cannabinoid receptors (CB1

and CB2) and the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).
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Property Value

Formal Name
N,N-dimethyl-5Z,8Z,11Z,14Z-

eicosatetraenamide

Synonym Arachidonic Acid-N,N-dimethyl amide

CAS Number 45280-17-9

Molecular Formula C₂₂H₃₇NO

Molecular Weight 331.5 g/mol

Pharmacological Profile
The defining characteristic of Arachidonoyl-N,N-dimethyl amide is its significantly reduced

affinity for the cannabinoid type 1 (CB1) receptor compared to anandamide, alongside a distinct

activity profile related to non-cannabinoid receptor targets.

Cannabinoid Receptor Binding Affinity
Quantitative binding assays reveal that Arachidonoyl-N,N-dimethyl amide is a very weak

ligand for the human CB1 receptor. Its affinity for the CB2 receptor is not widely reported in the

literature. This profile contrasts sharply with that of anandamide, which displays a moderate

affinity for CB1 and a lower affinity for CB2 receptors.

Compound CB1 Receptor Kᵢ (nM) CB2 Receptor Kᵢ (nM)

Anandamide (AEA) ~70-89 >1000

Arachidonoyl-N,N-dimethyl

amide
>1000[1] Not Reported

Note: Kᵢ values for anandamide can vary between studies based on assay conditions.

Metabolic Stability: Interaction with FAAH
The primary enzyme responsible for the degradation of anandamide is Fatty Acid Amide

Hydrolase (FAAH), which cleaves the amide bond to yield arachidonic acid and ethanolamine.
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[2][3] The susceptibility of Arachidonoyl-N,N-dimethyl amide to FAAH-mediated hydrolysis is

not well-characterized in publicly available literature. Structural modifications to the amide

headgroup are known to dramatically alter FAAH recognition and hydrolysis rates. Further

enzymatic assays are required to determine if this analog acts as a substrate, inhibitor, or is

resistant to FAAH activity.

Other Pharmacological Activities
Despite its lack of significant cannabinoid receptor affinity, Arachidonoyl-N,N-dimethyl amide
demonstrates potent biological activity as an inhibitor of intercellular communication.

Activity Concentration Effect

Inhibition of Rat Glial Gap

Junction Communication
50 µM 100% Inhibition[1]

This finding suggests that the compound's primary mechanism of action may be independent of

the CB1 and CB2 receptors, targeting instead the protein complexes (connexins) that form gap

junctions between cells. This makes it a useful tool for studying cellular coupling and

communication in various physiological and pathological contexts.

Visualized Pathways and Structures
The following diagrams illustrate the relevant biological pathways and chemical structures,

providing a visual context for the pharmacological profile of Arachidonoyl-N,N-dimethyl
amide.
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Preparation

Assay Execution

Data Analysis

Prepare Reagents:
- Membrane Prep (CB1/CB2)
- Radioligand ([³H]CP-55,940)

- Test Compound (Serial Dilutions)
- Assay Buffer

Add reagents to 96-well plate:
Membrane + Radioligand + Buffer

Add:
1. Vehicle (Total Binding)

2. Competitor (Non-specific)
3. Test Compound

Incubate Plate
(e.g., 90 min at 30°C)

Harvest & Filter
(Separate bound from free ligand)

Add Scintillation Fluid
& Count Radioactivity

Calculate Specific Binding

Plot % Binding vs. [Compound]
(Determine IC₅₀)

Calculate Kᵢ using
Cheng-Prusoff Equation

 

1. Culture Cells to
Confluent Monolayer

2. Pre-incubate with:
- Vehicle (Control)
- Test Compound

3. Add Lucifer Yellow Dye
& Make Scrape in Monolayer

4. Incubate (5-15 min)
(Allow Dye Transfer)

5. Wash Extensively
to Remove External Dye

6. Acquire Images
with Fluorescence Microscope

7. Measure Dye Migration Distance
from Scrape Line

8. Compare Treated vs. Control
& Calculate % Inhibition

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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